2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid
CAS No.: 292644-05-4
Cat. No.: VC5939254
Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292644-05-4 |
|---|---|
| Molecular Formula | C11H11Cl2NO5S |
| Molecular Weight | 340.17 |
| IUPAC Name | 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
| Standard InChI Key | WMSHTRGJCJVTQA-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid, reflecting its substitution pattern: two chlorine atoms at positions 2 and 4 of the benzene ring, a morpholine sulfonyl group at position 5, and a carboxylic acid functional group . Key identifiers include:
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InChI:
InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) -
InChIKey:
WMSHTRGJCJVTQA-UHFFFAOYSA-N
These descriptors enable precise structural representation and database retrieval.
Crystallographic and Spectroscopic Data
X-ray crystallography data for the parent compound is limited, but its benzotriazolyl ester derivative () has been characterized via mass spectrometry and NMR. The derivative exhibits a molecular weight of 547.41 g/mol and a SPLASH spectrum identifier splash10-0ab9-9612000000-f92a86871acf6216fa92 . The presence of the morpholine sulfonyl group contributes to distinct infrared (IR) absorption bands at 1,150–1,350 cm (S=O stretching) and 1,250 cm (C-N stretching) .
Synthesis and Industrial Production
Patent-Based Synthesis Route
A Chinese patent (CN100522936C) outlines a scalable synthesis method :
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Sulfonation of 2,4-Dichlorotrichlorobenzyl:
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Reacting 2,4-dichlorotrichlorobenzyl (Compound I) with chlorosulfonic acid () in the presence of a Lewis acid catalyst (e.g., ) yields 2,4-dichloro-5-sulfurylchloro benzoic acid (Compound II).
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Conditions: 0–5°C, 4–6 hours, stoichiometric excess of .
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Aminolysis and Acidification:
Process Optimization
Key industrial advantages of this route include:
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Cost Efficiency: Morpholine and chlorosulfonic acid are commercially available at low cost.
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Scalability: Batch sizes up to 50 kg have been reported without yield reduction .
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Environmental Impact: The process minimizes hazardous waste by recycling unreacted morpholine.
Physicochemical Properties
Thermodynamic Parameters
Experimental data from PubChem and SpectraBase :
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing and gases .
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Hydrolytic Sensitivity: Stable under acidic conditions (pH 2–6) but undergoes sulfonyl group hydrolysis at pH >8 .
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Photoreactivity: UV irradiation (λ = 254 nm) induces dechlorination, forming 4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid as a minor byproduct .
Derivatives and Functionalization
Benzotriazolyl Ester Derivative
The SpectraBase entry (ID: 71pgyPfddgS) describes a structurally complex ester :
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Name: 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate
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Molecular Formula:
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Spectral Data:
This derivative’s benzotriazole moiety suggests utility as a UV absorber or protease inhibitor intermediate.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s sulfonamide group and aromatic chlorination pattern make it a candidate for:
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Kinase Inhibitors: Analogous sulfonamides inhibit tyrosine kinases (e.g., EGFR, VEGFR) .
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Antibacterial Agents: Chlorinated benzoic acids exhibit activity against Gram-positive bacteria .
Material Science
Functionalization with photoactive groups (e.g., benzotriazole) enables applications in:
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